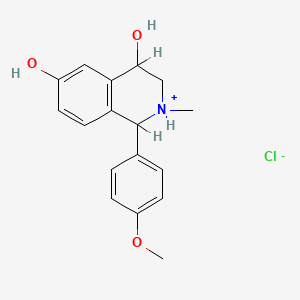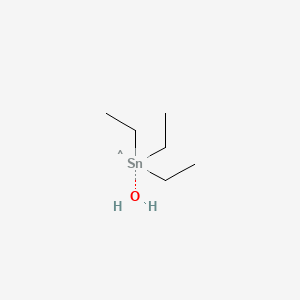
Triethyltin hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyltin hydroxide is an organotin compound with the chemical formula C6H16OSn . It is a colorless to yellow liquid with a special smell and a relative density of 1.72 g/cm³ . This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Triethyltin hydroxide can be synthesized through several methods. One common method involves treating triethyltin chloride with a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction typically proceeds as follows:
(C2H5)3SnCl+KOH→(C2H5)3SnOH+KCl
This method involves the use of hydrochloric acid (HCl) followed by potassium hydroxide (KOH) to remove diethyltin oxide impurities .
Análisis De Reacciones Químicas
Triethyltin hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethyltin oxide.
Reduction: It can be reduced to form triethyltin hydride.
Substitution: It can undergo substitution reactions with halogens to form triethyltin halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Triethyltin hydroxide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organotin compounds and as a reagent in organic synthesis.
Biology: It is used to study the effects of organotin compounds on biological systems, particularly their neurotoxic effects.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain types of polymers and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of triethyltin hydroxide involves its interaction with cellular components, particularly in the nervous system. It is known to inhibit the uptake of gamma-aminobutyric acid (GABA) into synaptosomes, which can lead to neurotoxic effects . The molecular targets and pathways involved include the inhibition of GABA transporters and disruption of cellular ion homeostasis.
Comparación Con Compuestos Similares
Triethyltin hydroxide can be compared with other organotin compounds such as:
Trimethyltin hydroxide: Similar in structure but with methyl groups instead of ethyl groups.
Triphenyltin hydroxide: Contains phenyl groups instead of ethyl groups and is used as a fungicide.
Tributyltin hydroxide: Contains butyl groups and is used as an antifouling agent.
This compound is unique due to its specific applications in neurotoxicity studies and its distinct chemical properties .
Propiedades
Número CAS |
994-32-1 |
|---|---|
Fórmula molecular |
C6H17OSn |
Peso molecular |
223.91 g/mol |
InChI |
InChI=1S/3C2H5.H2O.Sn/c3*1-2;;/h3*1H2,2H3;1H2; |
Clave InChI |
OLBXOAKEHMWSOV-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)CC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


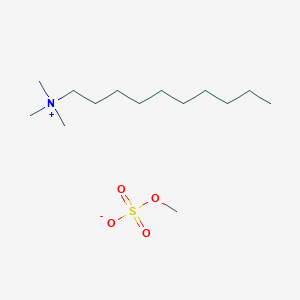
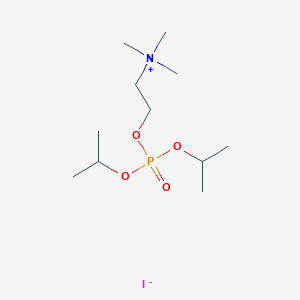
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)

![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)
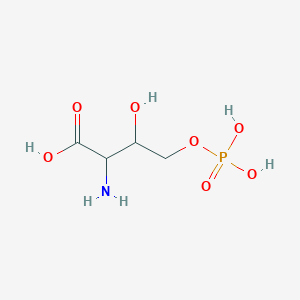
![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
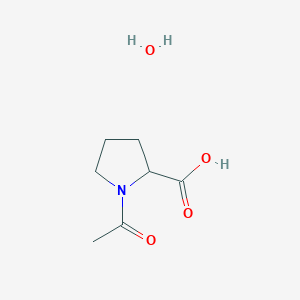
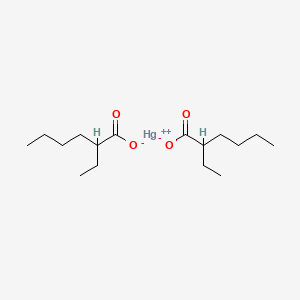
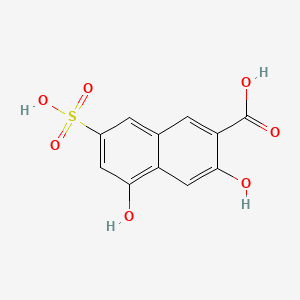
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)

